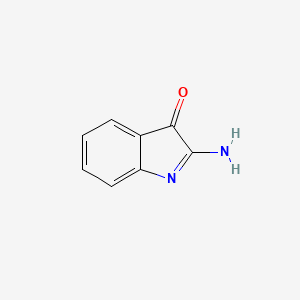![molecular formula C10H10N2O3 B8711581 6-(Dimethylamino)-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B8711581.png)
6-(Dimethylamino)-1H-benzo[d][1,3]oxazine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Dimethylamino)-1H-benzo[d][1,3]oxazine-2,4-dione is a chemical compound that belongs to the class of isatoic anhydrides. These compounds are known for their versatile applications in organic synthesis, particularly in the formation of nitrogen-containing heterocyclic structures. The compound is characterized by the presence of a dimethylamino group attached to the isatoic anhydride core, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-1H-benzo[d][1,3]oxazine-2,4-dione typically involves the cyclization of anthranilic acids. One common method is the reaction of anthranilic acid derivatives with phosgene, triphosgene, or ethyl chloroformate as the carbonyl source . Due to the high toxicity of phosgene and its analogs, alternative methods have been developed, such as the catalytic carbonylation of substituted anilines with carbon monoxide using palladium (II) catalysts .
Industrial Production Methods
In industrial settings, the production of this compound may involve the transformation of phthalic anhydride derivatives. This method includes the reaction of phthalic anhydrides with trimethylsilyl azide, leading to the formation of 2-carboxybenzoyl azide and 2-carboxyphenylisocyanate as intermediates . These intermediates then undergo further reactions to yield the desired anhydride.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)-1H-benzo[d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinediones and other nitrogen-containing heterocycles.
Reduction: Reduction reactions can convert the anhydride into amides and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Oxone (potassium peroxymonosulfate) and other peroxides.
Substitution: Reagents like ammonia, primary and secondary amines, and alcohols are used in nucleophilic substitution reactions.
Major Products
Oxidation: Quinazolinediones and other heterocyclic compounds.
Reduction: Amides and primary alcohols.
Substitution: Amides and esters.
Scientific Research Applications
6-(Dimethylamino)-1H-benzo[d][1,3]oxazine-2,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)-1H-benzo[d][1,3]oxazine-2,4-dione involves its reactivity towards nucleophiles. The anhydride group is highly reactive and undergoes nucleophilic acyl substitution reactions. The dimethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and the stability of the resulting products .
Comparison with Similar Compounds
Similar Compounds
Isatoic Anhydride: The parent compound, which lacks the dimethylamino group, is less reactive and has different chemical properties.
Phthalic Anhydride: Another related compound used in the synthesis of various derivatives, but with different reactivity and applications.
Quinazolinediones: Compounds formed from the oxidation of isatoic anhydrides, with distinct biological activities.
Uniqueness
6-(Dimethylamino)-1H-benzo[d][1,3]oxazine-2,4-dione is unique due to the presence of the dimethylamino group, which enhances its reactivity and allows for the formation of a wider range of derivatives. This makes it particularly valuable in the synthesis of complex nitrogen-containing heterocycles and biologically active molecules .
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
6-(dimethylamino)-1H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C10H10N2O3/c1-12(2)6-3-4-8-7(5-6)9(13)15-10(14)11-8/h3-5H,1-2H3,(H,11,14) |
InChI Key |
AXWIAWCOIXYGJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)NC(=O)OC2=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


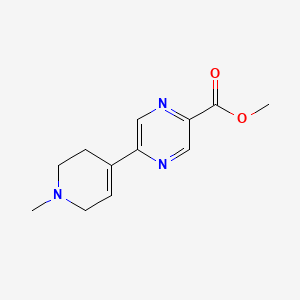
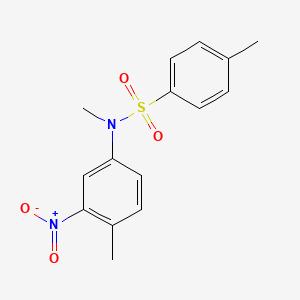


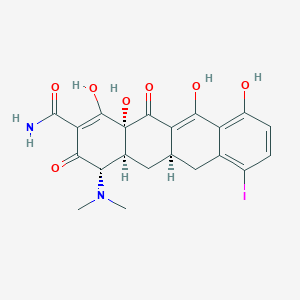

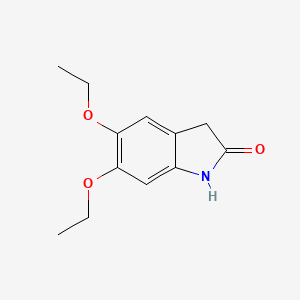
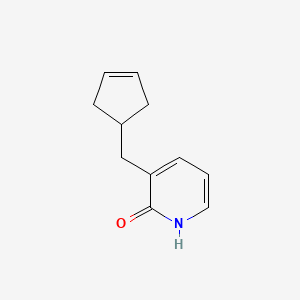
![Ethyl 9-bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-D]thiazole-2-carboxylate](/img/structure/B8711570.png)
![Ethyl 4-[(3-phenylpropyl)amino]benzoate](/img/structure/B8711572.png)
![(2'-methyl-[2,4'-bipyridin]-5-yl)methanamine](/img/structure/B8711591.png)
